REACTION_CXSMILES
|
OO.[OH-].[Na+].[ClH:5].Cl.[CH2:7]([N:10]([CH2:26][CH2:27][CH3:28])[CH2:11][CH2:12][C:13]1[C:18]([CH2:19][C:20](O)=[O:21])=[C:17]([N+:23]([O-])=O)[CH:16]=[CH:15][CH:14]=1)[CH2:8][CH3:9]>[Pd]>[CH3:9][CH2:8][CH2:7][N:10]([CH2:11][CH2:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[NH:23][C:20](=[O:21])[CH2:19][C:18]=12)[CH2:26][CH2:27][CH3:28].[ClH:5] |f:1.2,4.5,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(CC)N(CCC1=CC=CC(=C1CC(=O)O)[N+](=O)[O-])CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CCCN(CCC)CCC=1C=CC=C2C1CC(=O)N2.Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
OO.[OH-].[Na+].[ClH:5].Cl.[CH2:7]([N:10]([CH2:26][CH2:27][CH3:28])[CH2:11][CH2:12][C:13]1[C:18]([CH2:19][C:20](O)=[O:21])=[C:17]([N+:23]([O-])=O)[CH:16]=[CH:15][CH:14]=1)[CH2:8][CH3:9]>[Pd]>[CH3:9][CH2:8][CH2:7][N:10]([CH2:11][CH2:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[NH:23][C:20](=[O:21])[CH2:19][C:18]=12)[CH2:26][CH2:27][CH3:28].[ClH:5] |f:1.2,4.5,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(CC)N(CCC1=CC=CC(=C1CC(=O)O)[N+](=O)[O-])CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CCCN(CCC)CCC=1C=CC=C2C1CC(=O)N2.Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |